Cas no 19338-12-6 (6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine)

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine derivative characterized by its aromatic methylphenyl group and diamine functionality. This compound is of interest in organic synthesis and materials science due to its structural rigidity and potential as a building block for heterocyclic frameworks. Its triazine core offers thermal and chemical stability, while the methylphenyl substituent enhances solubility in organic solvents. The diamine groups provide reactive sites for further functionalization, making it useful in the development of polymers, agrochemicals, or pharmaceuticals. Its well-defined molecular structure allows for precise modifications, supporting applications in advanced material design and specialty chemical synthesis.
6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine structure
19338-12-6 structure
Product Name:6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine
CAS No:19338-12-6
MF:C10H11N5
MW:201.227840662003
MDL:MFCD00269392
CID:181152
PubChem ID:24880997
Update Time:2025-06-13

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,6-(4-methylphenyl)-
    • 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
    • 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
    • 2,4-diamino-p-tolyl-1,3,5-triazine
    • 4'-methylbenzoguanamine
    • 6-p-Tolyl-[1,3,5]triazin-2,4-diyldiamin
    • 6-p-tolyl-[1,3,5]triazine-2,4-diyldiamine
    • 6-p-tolyl-1,3,5-triazine-2,4-diamine
    • p-Tolylphenylguanamin
    • 2 4-DIAMINO-6-(4-METHYLPHENYL)-1 3 5-
    • 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, 4-(4,6-Diamino-1,3,5-triazin-2-yl)toluene
    • 1,3,5-Triazine-2,4-diaMine, 6-(4-Methylphenyl)-
    • CHEMBL138615
    • 6-(p-Tolyl)-1,3,5-triazine-2,4-diamine
    • AKOS015894739
    • MFCD00269392
    • CS-0211947
    • J-012518
    • SCHEMBL672647
    • 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, 97%
    • DTXSID70274877
    • PS-3787
    • 19338-12-6
    • A18384
    • SB73259
    • G78141
    • 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine
    • MDL: MFCD00269392
    • Inchi: 1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
    • InChI Key: DECZZKFYYMMMCQ-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(N)=NC=1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 201.10100
  • Monoisotopic Mass: 201.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 15
  • XLogP3: nothing
  • Topological Polar Surface Area: 90.7A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.296
  • Melting Point: 239.5-243.5 °C (lit.)
  • Boiling Point: 490.6°Cat760mmHg
  • Flash Point: 282.5°C
  • Refractive Index: 1.676
  • PSA: 90.71000
  • LogP: 2.17380
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine Customs Data

  • HS CODE:2933699090
  • Customs Data:

    China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine Pricemore >>

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Additional information on 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine

Recent Advances in the Study of 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 19338-12-6)

The compound 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine (CAS: 19338-12-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the triazine family, exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, molecular interactions, and potential biological activities, particularly in the context of drug discovery and development.

One of the key areas of interest is the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine exhibits inhibitory activity against specific kinase targets, suggesting its potential as a lead compound for the development of novel therapeutics. Researchers have employed molecular docking and structure-activity relationship (SAR) analyses to elucidate the binding mechanisms and optimize the compound's efficacy.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's antimicrobial potential. A study published in the Journal of Medicinal Chemistry reported that derivatives of 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine displayed significant activity against a range of bacterial and fungal pathogens. The findings highlight the versatility of this compound and its potential applications in addressing the growing challenge of antimicrobial resistance.

The synthesis and characterization of 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine have also been refined in recent years. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and structural integrity of the compound. These methodological improvements have facilitated more accurate and reproducible research outcomes, paving the way for further preclinical and clinical studies.

Despite these promising developments, challenges remain in the translation of 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine into clinical applications. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through comprehensive in vivo studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of this compound.

In conclusion, 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine represents a compelling area of research in the chemical biology and pharmaceutical fields. Its diverse biological activities and structural versatility make it a valuable candidate for further investigation. Continued research efforts, supported by advanced analytical techniques and interdisciplinary collaboration, will be crucial in unlocking its full potential and contributing to the development of innovative therapeutic solutions.

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